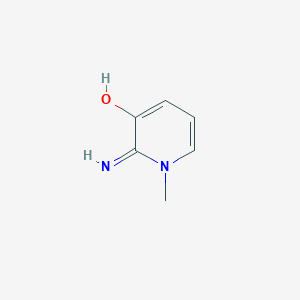
2-Imino-1-methylpyridin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imino-1-methylpyridin-3-OL, also known as 3-hydroxy-2-methyl-4-pyridone or deferiprone, is a chelating agent that is used to treat iron overload in patients with thalassemia major. It was first synthesized in the 1980s and has been approved for clinical use in several countries. In recent years, there has been growing interest in the potential of deferiprone for other applications, including cancer treatment and neurodegenerative diseases.
Mécanisme D'action
Deferiprone works by binding to iron ions in the body, forming a complex that is then excreted in the urine. This helps to reduce the amount of iron in the body and prevent iron overload. The exact mechanism of action is not fully understood, but it is thought to involve the formation of a stable complex between deferiprone and iron.
Effets Biochimiques Et Physiologiques
Deferiprone has been shown to have a number of biochemical and physiological effects. In addition to reducing iron overload, it has been shown to have antioxidant properties and to inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Deferiprone has several advantages as a chelating agent for lab experiments. It is relatively inexpensive and easy to synthesize. It is also effective at chelating iron and can be used to study the effects of iron overload on cells and tissues. However, there are also some limitations to its use. It has a relatively short half-life and can be toxic at high concentrations. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on deferiprone. One area of interest is its potential as a cancer treatment. Deferiprone has been shown to inhibit the growth of cancer cells in vitro and in animal models, and there is growing interest in its potential as a targeted therapy for certain types of cancer. Another area of interest is its potential as a neuroprotective agent. Deferiprone has been shown to improve cognitive function in animal models of neurodegenerative diseases, and there is interest in its potential as a treatment for conditions such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in developing new chelating agents based on the structure of deferiprone that may have improved properties and fewer side effects.
Méthodes De Synthèse
The synthesis of deferiprone involves the reaction of 2-methyl-4-pyridone with hydroxylamine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then oxidized to form 2-imino-1-methylpyridin-3-OL. The process is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
Deferiprone has been extensively studied for its ability to chelate iron and reduce iron overload in patients with thalassemia major. It has been shown to be effective in reducing serum ferritin levels and improving cardiac function in these patients. In addition to its use in thalassemia, there is growing interest in the potential of deferiprone for other applications.
Propriétés
Numéro CAS |
108082-77-5 |
|---|---|
Nom du produit |
2-Imino-1-methylpyridin-3-OL |
Formule moléculaire |
C6H8N2O |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
2-imino-1-methylpyridin-3-ol |
InChI |
InChI=1S/C6H8N2O/c1-8-4-2-3-5(9)6(8)7/h2-4,7,9H,1H3 |
Clé InChI |
WANWFLXRCQGPBB-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C(C1=N)O |
SMILES canonique |
CN1C=CC=C(C1=N)O |
Synonymes |
3-Pyridinol,1,2-dihydro-2-imino-1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)
![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)
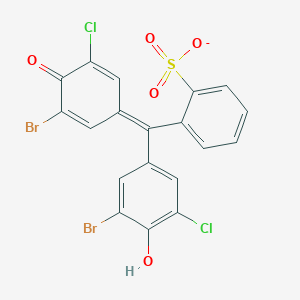
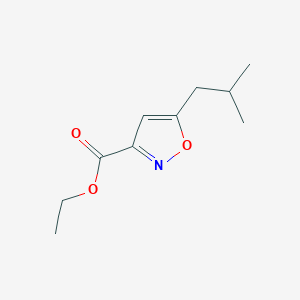
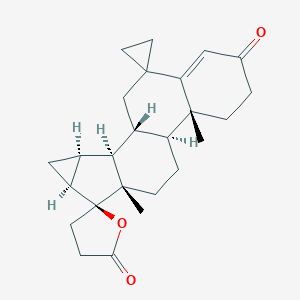
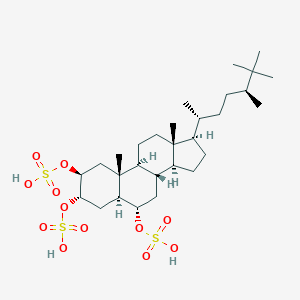
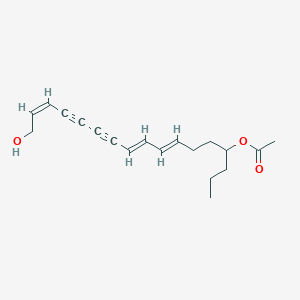
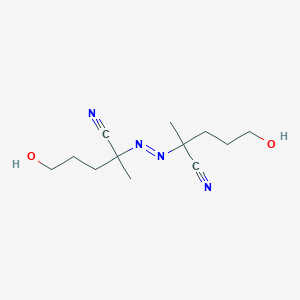
![7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8814.png)
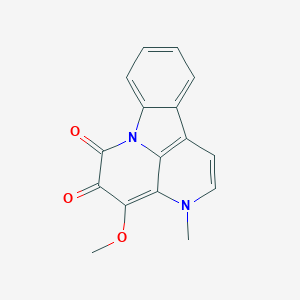
![Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B8819.png)
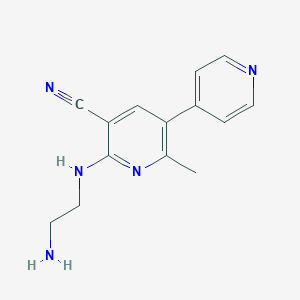
![4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile](/img/structure/B8825.png)
